Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 13256-75-2
VCID: VC11088521
InChI: InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

Urea, N-(4-methylphenyl)-N'-2-pyridinyl-

CAS No.: 13256-75-2

Cat. No.: VC11088521

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-(4-methylphenyl)-N'-2-pyridinyl- - 13256-75-2

Specification

CAS No. 13256-75-2
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 1-(4-methylphenyl)-3-pyridin-2-ylurea
Standard InChI InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
Standard InChI Key COFCQAJEVHDIQN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Urea, N-(4-methylphenyl)-N'-2-pyridinyl- features a urea backbone (-NH-C(=O)-NH-\text{-NH-C(=O)-NH-}) bridging a 4-methylphenyl group and a 2-pyridinyl ring. The methyl substituent on the phenyl group enhances the compound’s lipophilicity, while the pyridine moiety introduces hydrogen-bonding capabilities and potential for coordination chemistry. Key physicochemical properties are summarized below:

PropertyValue/Description
Molecular FormulaC13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}
Molecular Weight227.26 g/mol
CAS Number13256-75-2
IUPAC Name1-(4-methylphenyl)-3-(pyridin-2-yl)urea
SMILES NotationCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
LogP (Partition Coefficient)Estimated 2.1–2.5 (moderate lipophilicity)

The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the urea carbonyl oxygen and the pyridine nitrogen, as observed in analogous urea derivatives.

Synthesis Methodologies

Traditional Isocyanate-Based Synthesis

The most common route involves the reaction of 4-methylphenyl isocyanate with 2-aminopyridine in anhydrous dichloromethane or tetrahydrofuran under inert conditions:

4-Methylphenyl isocyanate+2-AminopyridineBaseUrea, N-(4-methylphenyl)-N’-2-pyridinyl-+HCl\text{4-Methylphenyl isocyanate} + \text{2-Aminopyridine} \xrightarrow{\text{Base}} \text{Urea, N-(4-methylphenyl)-N'-2-pyridinyl-} + \text{HCl}

This method typically achieves yields of 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Challenges include the handling of moisture-sensitive isocyanates and the need for rigorous exclusion of water.

Phosgene-Free Alternatives

Recent advancements emphasize phosgene-free protocols to improve safety and sustainability. One approach, adapted from selenium-catalyzed oxidative carbonylation, employs carbon monoxide and oxygen instead of phosgene derivatives :

4-Methylaniline+2-AminopyridineO2Se, COUrea, N-(4-methylphenyl)-N’-2-pyridinyl-+H2O\text{4-Methylaniline} + \text{2-Aminopyridine} \xrightarrow[\text{O}_2]{\text{Se, CO}} \text{Urea, N-(4-methylphenyl)-N'-2-pyridinyl-} + \text{H}_2\text{O}

Table 1: Comparison of Synthesis Methods

ParameterTraditional Isocyanate MethodSelenium-Catalyzed Method
ReagentsIsocyanates, aminesCO, O₂, Se catalyst
Yield70–85%50–65%
Toxicity ConcernsHigh (isocyanates)Low
Environmental ImpactModerate (solvent waste)Reduced (aqueous byproducts)

Applications in Scientific Research

Agricultural Chemistry

Urea derivatives are explored as plant growth regulators and fungicides. The pyridine ring’s nitrogen atoms enable metal chelation, potentially disrupting microbial metalloenzymes. Field trials of analogous compounds have shown efficacy against Fusarium species at concentrations of 10–50 ppm.

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